N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide
Description
Properties
CAS No. |
918662-96-1 |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(butylamino)-5-cyanopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-18-16-19-11-13(10-17)14(21-16)20-15(22)12-7-5-4-6-8-12/h4-8,11H,2-3,9H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
DGSYESOJKSVYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction and Functionalization
The pyrimidine core bearing the 5-cyano substituent is generally prepared by cyclization reactions involving amidines or guanidines with β-dicarbonyl compounds or nitrile-containing precursors. The 5-cyano group is introduced either by using cyano-substituted starting materials or by cyanation reactions on preformed pyrimidines.
Introduction of the Butylamino Group
The 2-position substitution with butylamino is commonly achieved by nucleophilic aromatic substitution on a 2-chloropyrimidine or 2-halopyrimidine intermediate. The butylamine acts as the nucleophile, displacing the halogen under controlled conditions.
- Typical conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with or without a base.
- Reaction time and temperature: Usually moderate heating (50–100 °C) for several hours to ensure complete substitution.
Coupling with Benzamide
The final step involves coupling the 4-position of the pyrimidine ring with a benzamide moiety. This is often done by amidation reactions using benzoyl chloride or benzoyl derivatives with the amino-substituted pyrimidine intermediate.
- Coupling agents: Carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl) are used to activate the carboxylic acid group of benzoic acid derivatives.
- Catalysts: A catalytic amount of triethylamine (TEA) or other organic bases facilitates the reaction.
- Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol.
- Reaction conditions: Room temperature to mild heating (25–50 °C) for 1–24 hours.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Pyrimidine formation | Starting nitrile and amidine precursors, reflux in ethanol or DMF | Cyclization to form 5-cyanopyrimidine core | 70–85 |
| 2. Butylamino substitution | 2-chloropyrimidine intermediate + butylamine, DMF, 80 °C, 6 h | Nucleophilic substitution at 2-position | 65–80 |
| 3. Benzamide coupling | Pyrimidin-4-amine + benzoic acid + EDC·HCl + TEA, DCM, rt, 12 h | Amide bond formation at 4-position | 60–75 |
Alternative Preparation via Nitrile Hydrolysis and Amidation
A patent (US20110166161A1) describes a process where a nitrile intermediate is converted to the corresponding amide using hydrogen peroxide and sodium hydroxide in solvents like dimethyl sulfoxide or ethanol at room temperature for 1–30 hours. The product is then extracted and purified by column chromatography. This method offers a mild and efficient route to amide formation from nitrile precursors, applicable to heterocyclic carboxamides such as N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide.
Analytical and Purification Techniques
- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures is standard.
- Characterization: IR, ^1H NMR, Mass Spectrometry, and melting point determination confirm structure and purity.
- Spectral data: Key signals include amide NH, aromatic protons, and characteristic nitrile stretch (~2220 cm^-1 in IR).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on 2-chloropyrimidine | Butylamine, DMF, heat | 50–100 °C, 4–8 h | High regioselectivity, straightforward | Requires halogenated intermediate |
| Carbodiimide-mediated amidation | Benzoic acid, EDC·HCl, TEA, DCM | Room temp, 12–24 h | Mild conditions, good yields | Sensitive to moisture |
| Nitrile hydrolysis to amide | H2O2, NaOH, DMSO or EtOH | Room temp, 1–30 h | Mild, avoids harsh acids | Longer reaction times |
Research Findings and Optimization Notes
- Reaction yields and purity are highly dependent on solvent choice, temperature control, and reagent stoichiometry.
- Use of catalytic bases like TEA improves coupling efficiency.
- Purification by chromatography is essential to remove side products and unreacted starting materials.
- Spectral data confirm the successful introduction of butylamino and benzamide groups without degradation of the cyano substituent.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group (−C≡N) undergoes nucleophilic substitution under basic or catalytic conditions, enabling transformations into carboxamides or carboxylic acid derivatives.
Key Reactions:
-
Hydrolysis to Primary Amides :
Treatment with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) or ethanol converts the cyano group to a primary amide (−CONH₂). This reaction proceeds at room temperature over 1–30 hours .Example:
-
Acid-Catalyzed Hydrolysis :
Strong acids (e.g., H₂SO₄) facilitate hydrolysis to carboxylic acids, though this is less common due to competing decomposition of the pyrimidine ring .
Amide Bond Reactivity
The benzamide moiety participates in hydrolysis and coupling reactions:
Hydrolysis of the Amide Bond :
-
Acidic Conditions :
Concentrated sulfuric acid cleaves the amide bond, yielding benzoic acid and 2-(butylamino)-5-cyanopyrimidin-4-amine. This reaction requires elevated temperatures (80°C) and yields ~70–85% after purification . -
Basic Conditions :
Heating with aqueous NaOH generates sodium benzoate and the corresponding pyrimidine amine .
Coupling Reactions :
The amide group serves as a substrate for peptide-like coupling using agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl) with triethylamine (TEA). This method facilitates condensation with carboxylic acids to form bis-amide derivatives .
Functionalization of the Butylamino Group
The primary amine in the butyl chain undergoes alkylation, acylation, and Schiff base formation:
Acylation :
-
Reaction with acyl chlorides (e.g., benzoyl chloride) in dichloromethane (DCM) and triethylamine yields N-acylated derivatives .
Alkylation :
-
Alkyl halides (e.g., methyl iodide) in DMF with potassium carbonate (K₂CO₃) produce N-alkylated products at ambient temperature .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
Suzuki-Miyaura Coupling :
-
The cyano group facilitates coupling with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (4:1) at 85°C. This reaction installs aryl groups at the pyrimidine C5 position .
Example:
Cyano Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine:
This reaction is conducted in ethanol at 50–60°C under 3–5 bar H₂ pressure .
Stability and Purification
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is primarily recognized for its potential as an inhibitor in various biological pathways. The compound's structure allows it to interact with specific targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to this compound have shown significant anticancer properties. For instance, derivatives of benzamide have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Some studies report that these compounds can induce hyperacetylation of histones, leading to the upregulation of tumor suppressor genes such as p21(WAF1/Cip1) and inhibiting the proliferation of human cancer cells in vitro and in vivo .
Inhibition of Protein Kinases
Compounds based on the benzamide structure have been explored as inhibitors of protein kinases, particularly PKC-theta, which plays a crucial role in several signaling pathways related to cancer and autoimmune diseases. The ability of this compound to modulate these pathways presents a promising avenue for therapeutic intervention .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves condensation reactions between appropriate aromatic acid derivatives and amines. For example, the synthesis of related compounds has been documented where 4-Aminopyrimidine-5-carbonitrile is reacted with various aromatic acids in the presence of coupling agents . These synthesized compounds undergo rigorous biological evaluation to assess their pharmacological properties.
Antimicrobial and Antioxidant Activities
Several studies have highlighted the antimicrobial and antioxidant activities of substituted N-(5-cyanopyrimidin-4-yl)benzamides, indicating that modifications to the benzamide structure can enhance these properties. In vitro assays demonstrated that certain derivatives exhibited significant activity against various microbial strains, suggesting their potential use as therapeutic agents .
Development of PROTACs
Recent advancements in drug design have explored the use of this compound as part of proteolysis-targeting chimeras (PROTACs). These novel constructs leverage the binding affinity of benzamide-type ligands to target specific proteins for degradation, offering a unique approach to modulate protein levels within cells . This strategy has implications for treating diseases characterized by dysregulated protein expression.
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 2) | logP (Predicted) | Water Solubility (µM)* |
|---|---|---|---|
| N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide | Butylamino | 2.8 | 45 |
| N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide | Hexylamino | 3.5 | 18 |
| N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide | 4-Phenylpiperazinyl | 2.2 | 85 |
Table 2: Anticancer Activity (IC50, µM)
| Compound Name | MCF-7 | C33A | KB | DU-145 |
|---|---|---|---|---|
| This compound | 16 | 18 | 12 | 14 |
| N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide | >20 | >20 | >20 | >20 |
| N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide | 11 | 13 | 10 | 9 |
Data adapted from in vitro cytotoxicity assays .
Molecular Docking and Binding Modes
AutoDock Vina simulations revealed distinct binding interactions with EGFR (PDB: 1M17) (Table 3):
- Query compound : Forms two hydrogen bonds with Met793 and hydrophobic interactions with Leu718 (docking score: −8.2 kcal/mol).
- Hexylamino analog: Longer alkyl chain disrupts hydrogen bonding, reducing docking score to −7.1 kcal/mol.
- Phenylpiperazinyl analog : Achieved the highest score (−9.4 kcal/mol) via π-π stacking with Phe723 and hydrogen bonds with Thr854 .
Table 3: Docking Scores and Key Interactions
| Compound Name | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| This compound | −8.2 | Met793 (H-bond), Leu718 (hydrophobic) |
| N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide | −7.1 | Leu718 (hydrophobic) |
| N-[5-cyano-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide | −9.4 | Phe723 (π-π), Thr854 (H-bond) |
Biological Activity
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-cyanopyrimidine derivatives with butylamine and benzoyl chloride under controlled conditions. This process can be optimized using various catalysts to enhance yield and purity.
Chemical Structure
The molecular formula for this compound is C14H16N4O. The structure features:
- A pyrimidine ring substituted at the 5-position with a cyano group.
- A butylamino group attached to the 2-position.
- A benzamide moiety that contributes to its biological activity.
2.1 Antimicrobial Activity
Research has shown that derivatives of cyanopyrimidine compounds exhibit significant antimicrobial properties. For instance, a study on substituted N-(5-cyanopyrimidin-4-yl)benzamides indicated notable antibacterial and antifungal activities against various strains, suggesting that similar activities may be present in this compound .
2.2 Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines (e.g., HepG2 liver cancer cells) have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The mechanism often involves cell cycle arrest and apoptosis induction, which are critical for cancer therapeutics .
Table 1: Cytotoxic Activities of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Induces apoptosis in HepG2 cells |
| Compound B | 15 | Inhibits tubulin polymerization |
| This compound | TBD | TBD (to be determined) |
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as histone deacetylases (HDACs), which play a role in cancer progression by modifying chromatin structure and gene expression .
- Interaction with Cellular Pathways : The compound may interfere with pathways involved in cell survival and proliferation, particularly in cancer cells.
4. Case Studies
A notable case study involved the evaluation of a series of pyrimidine derivatives against various cancer cell lines. The results indicated that modifications at the amino and cyano positions significantly affected the cytotoxicity profiles, highlighting the importance of structural optimization in drug design .
Table 2: Summary of Case Study Findings
| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|---|---|
| Study 1 | N-(Substituted) Benzamide | HepG2 | 12 | Induced apoptosis |
| Study 2 | N-(Cyanopyrimidine Derivative) | MCF7 | 8 | Inhibited cell proliferation |
5.
This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.
Q & A
(Basic) What synthetic methodologies are recommended for the preparation of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution, introducing the butylamino group at position 2.
- Step 2 : Cyanidation at position 5 using reagents like CuCN or KCN under controlled conditions.
- Step 3 : Coupling with benzamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Key Considerations : Monitor reaction progress using TLC or LC-MS, and purify intermediates via column chromatography.
(Basic) What analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, focusing on pyrimidine ring protons (δ 8.0–9.0 ppm) and the butylamino side chain (δ 1.2–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) with ≤ 3 ppm error.
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral intermediates .
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?
- Substituent Variation : Systematically modify the benzamide moiety (e.g., electron-withdrawing groups at para positions) and the pyrimidine’s cyano/butylamino groups.
- Assay Design :
- In vitro binding assays : Measure IC against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
- Data Interpretation : Correlate logP values with cellular permeability using Caco-2 monolayer assays.
(Advanced) What mechanistic hypotheses exist for its antibacterial activity, and how can they be tested?
- Hypothesis : The compound may inhibit bacterial acetyltransferase (AcpS) or phosphopantetheinyl transferase (PPTase), disrupting fatty acid biosynthesis .
- Validation Methods :
- Enzyme inhibition assays : Use purified AcpS/PPTase and measure NAD consumption via UV-Vis.
- Metabolomic profiling : Compare lipid A and acyl carrier protein (ACP) levels in treated vs. untreated E. coli using LC-MS.
- Resistance studies : Serial passage bacteria under sub-MIC conditions to assess mutation-driven resistance.
(Advanced) How should researchers design experiments to evaluate antiparasitic efficacy?
- In vitro assays :
- Plasmodium falciparum cultures : Test growth inhibition in synchronized erythrocyte-stage parasites (3D7 and Dd2 strains) using SYBR Green I fluorescence .
- Dose-response curves : Calculate EC values over 72-hour incubations (RPMI 1640 medium, 5% CO).
- Mechanistic follow-up :
- Hemozoin inhibition assay : Quantify heme detoxification via HPLC.
- Mitochondrial membrane potential : Use JC-1 dye to assess disruption in trophozoite-stage parasites.
(Advanced) How can researchers resolve contradictions in biological activity data across studies?
- Troubleshooting steps :
- Purity verification : Re-analyze compound batches via HPLC (≥95% purity threshold).
- Assay standardization : Cross-validate protocols using positive controls (e.g., chloroquine for antimalarial assays).
- Solvent effects : Test DMSO vs. saline solubility and their impact on IC.
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific responses .
(Advanced) What strategies are recommended for improving metabolic stability?
- In vitro ADME profiling :
- Microsomal stability : Incubate with human liver microsomes (HLM) and measure half-life using LC-MS/MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Structural tweaks : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) or replace the cyano group with a trifluoromethyl moiety to reduce oxidative metabolism .
(Basic) What safety precautions are essential during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
